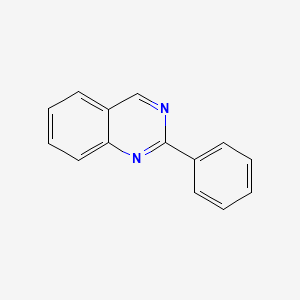

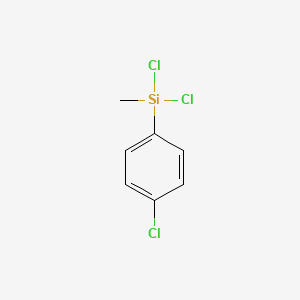

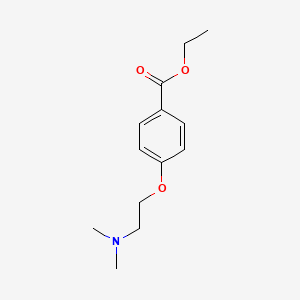

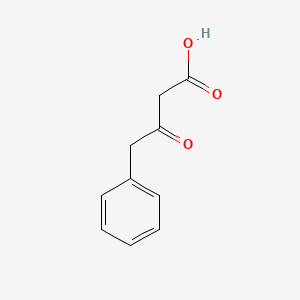

![molecular formula C8H7NO3 B3120034 8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 258532-76-2](/img/structure/B3120034.png)

8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Overview

Description

“8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound that has been studied for its potential applications in various fields. For instance, it has been used in the design and synthesis of novel compounds targeting histone deacetylases .

Synthesis Analysis

The synthesis of “8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one” and its derivatives has been reported in several studies. For example, one study reported the design, synthesis, and evaluation of novel compounds targeting histone deacetylases . Another study reported a convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .Molecular Structure Analysis

The molecular structure of “8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one” is complex and can be analyzed using various techniques such as UV and fluorescence spectra .Chemical Reactions Analysis

The chemical reactions involving “8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one” have been studied. For instance, a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids has been reported, leading to the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of “8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one” can be analyzed using various techniques. For example, a fluorescent probe fusing the rhodamine B scaffold with 2H-benzo[b][1,4]oxazin-3(4H)-one moiety has been developed and applied as an acidic pH sensor .Scientific Research Applications

Synthesis of Novel Derivatives : A study by Guguloth (2021) highlights the synthesis of novel derivatives of 4-(2-hydroxy-3-(4-phenylpiperazin-1-yl) propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, achieved through a series of reactions starting from 4-allyl-2H-benzo[b][1,4]oxazin-3(4H)-one. These derivatives were characterized using 1H NMR, IR, and Mass spectroscopy, indicating successful synthesis (Guguloth, 2021).

One-Pot Synthesis Method : Research by Zhang et al. (2018) developed a highly atom-efficient "one-pot" protocol to construct multisubstituted 2-hydroxy-benzo[b][1,4]oxazins. This procedure involves a PIDA-mediated intramolecular iminoenol tautomer trapping reaction, using O2 molecules from air as the oxygen source for the hydroxyl group in the final products. This method is significant for its efficiency and environmentally friendly approach (Zhang et al., 2018).

Antimicrobial Applications : Fang et al. (2011) synthesized benzo[b][1,4]oxazin-3(4H)-one derivatives with varying substitutions and assessed their in vitro antimicrobial activity. These derivatives exhibited significant potency against various Gram-positive and Gram-negative microorganisms, suggesting their potential as antimicrobial agents (Fang et al., 2011).

Corrosion Inhibition Properties : A study by Kadhim et al. (2017) explored the corrosion inhibition properties of benzo[ d ][1,3]oxazin-4-one derivatives on mild steel in hydrochloric acid solution. The results showed that the inhibition efficiency depended on factors like the amount of nitrogen in the inhibitor, its concentration, and molecular weight, highlighting the potential application in corrosion protection (Kadhim et al., 2017).

Chemoenzymatic Synthesis in Drug Precursors : López-Iglesias et al. (2015) developed a versatile and general route for the asymmetric synthesis of 3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazines. This methodology was particularly used in the synthesis of a key precursor of the antimicrobial agent Levofloxacin, showcasing the compound's significance in pharmaceutical synthesis (López-Iglesias et al., 2015).

Future Directions

The future research directions for “8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one” could include further exploration of its potential applications, such as its use in the development of novel compounds targeting histone deacetylases . Additionally, more studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy.

properties

IUPAC Name |

8-hydroxy-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-6-3-1-2-5-8(6)12-4-7(11)9-5/h1-3,10H,4H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDWCFSXXMYRCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

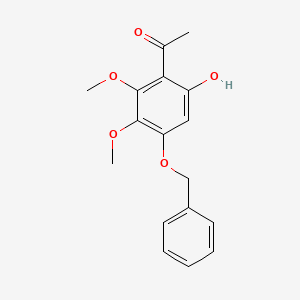

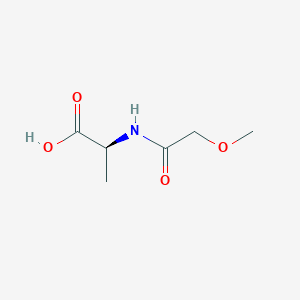

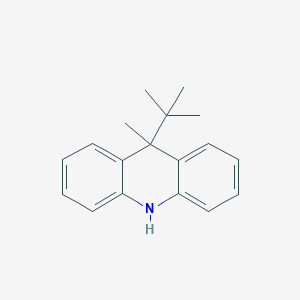

![4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3120015.png)